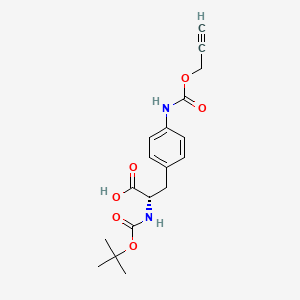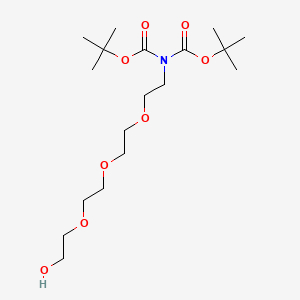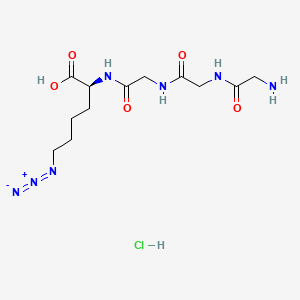
H-Gly-Gly-Gly-Lys(N3) HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Gly-Gly-Gly-Lys(N3) HCl, also known as Triglycyl-Ne-azido-L-lysine hydrochloride, is a synthetic peptide derivative. This compound is characterized by the presence of three glycine residues followed by a lysine residue that is modified with an azido group. The hydrochloride salt form enhances its solubility in aqueous solutions. This compound is primarily used in scientific research, particularly in the fields of biochemistry and molecular biology, due to its unique structural properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Gly-Gly-Lys(N3) HCl involves multiple steps, starting with the protection of the amino groups of lysine and glycine residues. The synthesis typically follows these steps:
Protection of Amino Groups: The amino groups of lysine and glycine are protected using carbobenzoxy chloride (CbzCl) to prevent unwanted side reactions.
Formation of Peptide Bonds: The protected amino acids are then coupled using dicyclohexylcarbodiimide (DCC) to form peptide bonds, resulting in the formation of the tripeptide Gly-Gly-Gly-Lys.
Introduction of Azido Group: The azido group is introduced to the lysine residue through a nucleophilic substitution reaction.
Deprotection and Purification: The final step involves the removal of the protecting groups using hydrogenolysis, followed by purification to obtain the desired product
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of automated systems ensures high yield and purity, making the compound suitable for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
H-Gly-Gly-Gly-Lys(N3) HCl undergoes various chemical reactions, including:
Click Chemistry Reactions: The azido group in the compound makes it suitable for click chemistry reactions, particularly the Huisgen cycloaddition reaction with alkynes to form triazoles.
Peptide Coupling Reactions: The compound can participate in peptide coupling reactions to form longer peptide chains.
Hydrolysis: Under acidic or basic conditions, the peptide bonds can be hydrolyzed to yield individual amino acids
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used for Huisgen cycloaddition reactions.
Peptide Coupling: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are frequently used reagents.
Hydrolysis: Hydrochloric acid or sodium hydroxide solutions are used for hydrolysis reactions
Major Products
Triazoles: Formed from click chemistry reactions.
Extended Peptides: Resulting from peptide coupling reactions.
Amino Acids: Produced from hydrolysis reactions
Wissenschaftliche Forschungsanwendungen
H-Gly-Gly-Gly-Lys(N3) HCl has a wide range of applications in scientific research:
Bioconjugation: Used in the conjugation of biomolecules due to its azido group, facilitating the attachment of various probes and tags.
Drug Delivery Systems: Employed in the development of targeted drug delivery systems, particularly in the formation of peptide-drug conjugates.
Molecular Biology: Utilized in the study of protein-protein interactions and the development of peptide-based inhibitors.
Biomedical Research: Applied in the creation of hydrogels for tissue engineering and regenerative medicine
Wirkmechanismus
The mechanism of action of H-Gly-Gly-Gly-Lys(N3) HCl is primarily based on its ability to participate in click chemistry reactions. The azido group reacts with alkynes to form stable triazole linkages, which can be used to attach various functional groups to the peptide. This reactivity allows the compound to serve as a versatile tool in bioconjugation and molecular biology studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycylglycine: A dipeptide of glycine, used as a buffer in biological systems.
Glycylglycylglycine: A tripeptide of glycine, similar in structure but lacking the lysine and azido group.
Lysylglycine: A dipeptide containing lysine and glycine, used in peptide synthesis.
Uniqueness
H-Gly-Gly-Gly-Lys(N3) HCl is unique due to the presence of the azido group on the lysine residue, which imparts distinct reactivity and functionality. This makes it particularly valuable in click chemistry and bioconjugation applications, setting it apart from other similar peptides .
Eigenschaften
IUPAC Name |
(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-6-azidohexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N7O5.ClH/c13-5-9(20)15-6-10(21)16-7-11(22)18-8(12(23)24)3-1-2-4-17-19-14;/h8H,1-7,13H2,(H,15,20)(H,16,21)(H,18,22)(H,23,24);1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWDRASZJQHVLA-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=[N+]=[N-])CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN=[N+]=[N-])C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN7O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.80 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
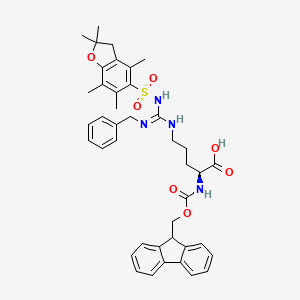
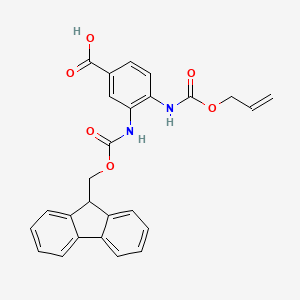
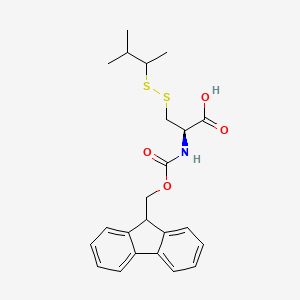
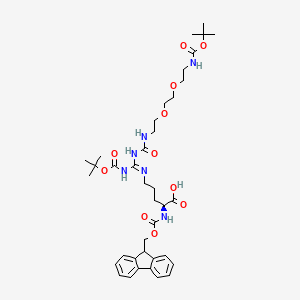

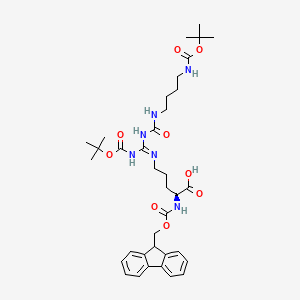
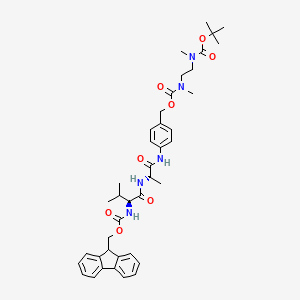
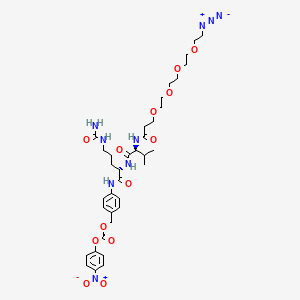
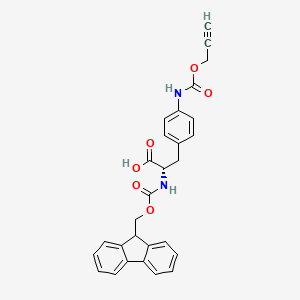
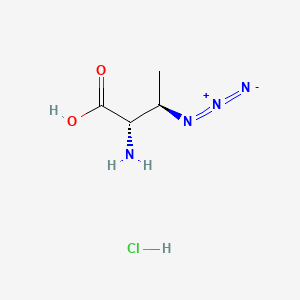
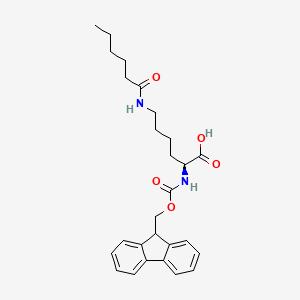
![(2S)-2-amino-3-[4-(prop-2-ynoxycarbonylamino)phenyl]propanoic acid;hydrochloride](/img/structure/B6288528.png)
